2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide
Description
The compound 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide (hereafter referred to as the target compound) belongs to the quinazolinone class of heterocyclic molecules. Its structure features a 4-bromophenyl-substituted quinazolinone core connected via a sulfanyl bridge to an acetamide group, which is further substituted with a 4-methylphenyl moiety. This scaffold is of significant interest in medicinal chemistry due to the bioactivity of quinazolinones, including antimicrobial, anticancer, and anti-inflammatory properties .
Key structural attributes:
- Quinazolinone core: Provides a planar aromatic system with hydrogen-bonding capabilities.
- 4-Bromophenyl substituent: Enhances lipophilicity and influences electronic properties.
- Sulfanyl bridge: Contributes to metabolic stability and modulates solubility.
- 4-Methylphenyl acetamide: Impacts steric bulk and receptor interactions.
Properties
Molecular Formula |
C23H18BrN3O2S |
|---|---|
Molecular Weight |
480.4 g/mol |
IUPAC Name |
2-[3-(4-bromophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C23H18BrN3O2S/c1-15-6-10-17(11-7-15)25-21(28)14-30-23-26-20-5-3-2-4-19(20)22(29)27(23)18-12-8-16(24)9-13-18/h2-13H,14H2,1H3,(H,25,28) |
InChI Key |
GRJRWQGTUVJULT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Quinazolinone Core: This can be achieved by the cyclization of an anthranilic acid derivative with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Bromophenyl Group: This step involves the bromination of the phenyl ring using bromine or a brominating agent like N-bromosuccinimide (NBS).
Formation of the Sulfanyl Linkage: The sulfanyl group can be introduced by reacting the quinazolinone intermediate with a thiol or disulfide compound under suitable conditions.
Acetamide Formation: The final step involves the acylation of the intermediate with an acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the quinazolinone core or the bromophenyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) for oxidation.
Reduction: LiAlH4 or NaBH4 for reduction.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced quinazolinone or phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Research indicates that quinazoline derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. A study demonstrated that similar compounds could induce apoptosis in various cancer cell lines, suggesting a potential role in cancer therapy .
- Antimicrobial Properties
- Anti-inflammatory Effects
Case Studies
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm the structure and purity.
Mechanism of Action
The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The bromophenyl and sulfanyl groups may play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The quinazolinone core may also contribute to its biological effects by interacting with nucleic acids or proteins.
Biological Activity
The compound 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide , with a CAS number of 133764-46-2 , belongs to a class of heterocyclic compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of 405.27 g/mol . The compound features a quinazoline core, which is significant in medicinal chemistry due to its ability to interact with various biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance, compounds similar to This compound have demonstrated significant cytotoxic effects against various cancer cell lines, including glioblastoma and breast adenocarcinoma. These effects are often attributed to the induction of apoptosis and cell cycle arrest at low concentrations (nanomolar range) .
Table 1: Anticancer Activity Summary
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Glioblastoma Multiforme | 0.5 | Apoptosis induction |
| Breast Adenocarcinoma | 0.8 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. It exhibits notable activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 µg/mL . The presence of the bromophenyl group enhances its antibacterial efficacy.
Table 2: Antimicrobial Activity Overview
| Bacterial Strain | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 31.25 | Bactericidal |
| Escherichia coli | 62.5 | Bacteriostatic |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : Quinazoline derivatives are known inhibitors of various kinases involved in cancer progression.
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, characterized by morphological changes such as chromatin condensation and cell shrinkage .
- Antibacterial Mechanisms : The sulfanyl group may interact with bacterial cell membranes, disrupting their integrity and function.
Case Studies
A recent case study investigated the effects of this compound on a panel of cancer cell lines, revealing that it significantly inhibited proliferation compared to standard chemotherapy agents like etoposide. The study reported that compounds with halogen substitutions on the phenyl ring exhibited enhanced potency .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Quinazolinone Core
Bromophenyl vs. Chlorophenyl
- Molecular weight: ~506.3 g/mol (estimated) .
- Analog (4-Chlorophenyl) : Chlorine offers similar electron-withdrawing effects but with reduced steric bulk. Example: 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide (CAS 477329-16-1, MW 501.0 g/mol). Sulfamoyl groups increase hydrophilicity, altering pharmacokinetics .
Methylphenyl vs. Phenoxyphenyl
- Target Compound (4-Methylphenyl) : Methyl enhances lipophilicity, favoring membrane penetration.
- Example: 2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide (CAS 499102-39-5, MW 493.6 g/mol) .
Modifications on the Acetamide Side Chain
Halogenated Aryl Groups
- 3-Chloro-4-fluorophenyl : Enhances halogen bonding. Example: 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide (MolPort-000-444-048) has a MW of 506.7 g/mol .
- 2-Ethoxyphenyl : Ethoxy groups improve solubility. Example: 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide (CID 986209, MW 504.4 g/mol) .
Bulkier Substituents
Data Tables
Table 1: Structural and Physicochemical Comparisons
Key Research Findings
- Crystal Structure Insights : Bromophenyl-substituted acetamides exhibit dihedral angles of ~66° between aromatic planes, optimizing packing stability via N–H⋯O and C–H⋯F interactions (e.g., ) .
- SAR Trends: Chlorine/bromine at the quinazolinone 4-position correlates with improved antimicrobial activity, while sulfamoyl groups enhance solubility .
- Metabolic Stability : Sulfanyl bridges resist oxidative degradation compared to ether linkages, as seen in and .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
